2,4-difluoro-3-formylbenzoic acid
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Overview
Description
2,4-Difluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions . The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of 2,4-difluoro-3-formylbenzoic acid may involve large-scale electrophilic aromatic substitution and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,4-difluoro-3-carboxybenzoic acid
Reduction: 2,4-difluoro-3-hydroxybenzoic acid
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Difluoro-3-formylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoro-3-formylbenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-formylbenzoic acid: Similar structure with fluorine atoms at different positions.
2,4-Difluoro-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a formyl group.
2,4-Difluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,4-Difluoro-3-formylbenzoic acid is unique due to the specific positioning of its fluorine atoms and formyl group, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2,4-difluoro-3-formylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCFUZTCWGXAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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